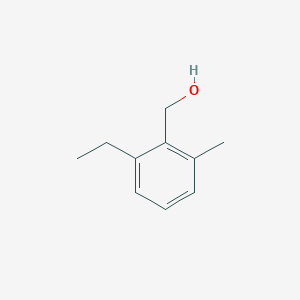
(2-Ethyl-6-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-6-methylphenyl)methanol is an organic compound with the molecular formula C10H14O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with ethyl and methyl groups at the 2 and 6 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
(2-Ethyl-6-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding aldehyde, (2-Ethyl-6-methylbenzaldehyde), using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding aldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is efficient and yields high purity product suitable for various applications.
化学反応の分析
Types of Reactions
(2-Ethyl-6-methylphenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (2-Ethyl-6-methylbenzaldehyde) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to (2-Ethyl-6-methylphenyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2-Ethyl-6-methylphenyl)chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (2-Ethyl-6-methylbenzaldehyde)
Reduction: (2-Ethyl-6-methylphenyl)methane
Substitution: (2-Ethyl-6-methylphenyl)chloride
科学的研究の応用
(2-Ethyl-6-methylphenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (2-Ethyl-6-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with enzymes and proteins, inhibiting their function and affecting cellular processes.
類似化合物との比較
Similar Compounds
- (2-Methylphenyl)methanol
- (2-Ethylphenyl)methanol
- (2,6-Dimethylphenyl)methanol
Uniqueness
(2-Ethyl-6-methylphenyl)methanol is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This structural uniqueness influences its reactivity and the types of reactions it undergoes, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(2-ethyl-6-methylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6,11H,3,7H2,1-2H3 |
InChIキー |
IGUNVYYAGUAHOO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)
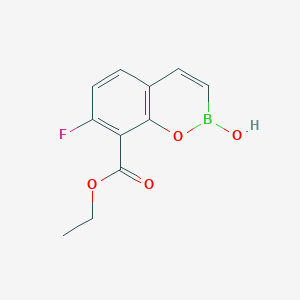
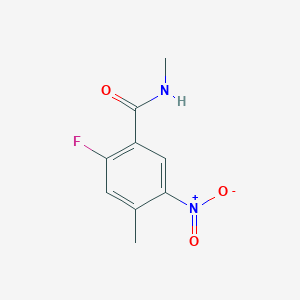

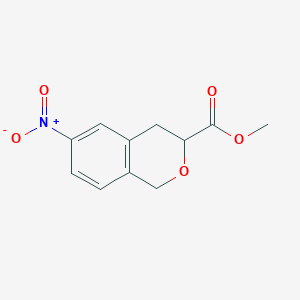
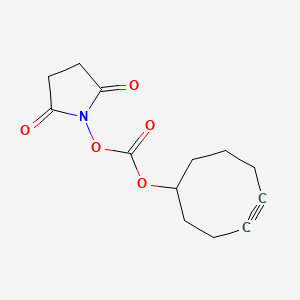
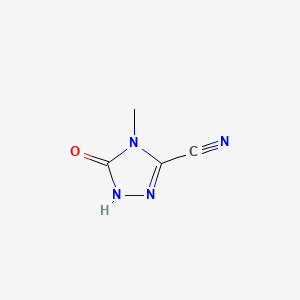
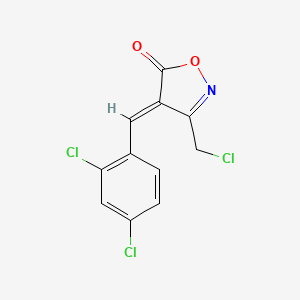
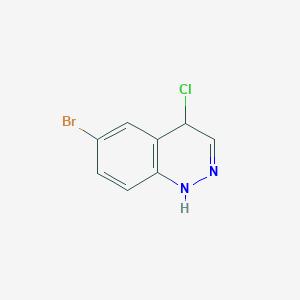

![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
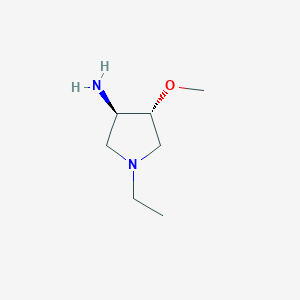
![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)
